

P2X Receptor-1 in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	P2X receptor-1	
Cat. No.:	B14758657	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the **P2X receptor-1** (P2X1), an ATP-gated ion channel, within the central nervous system (CNS). It covers its molecular characteristics, physiological roles, and involvement in pathological conditions, with a focus on quantitative data, detailed experimental protocols, and signaling pathways.

Core Concepts of the P2X1 Receptor

The P2X1 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP).[1][2] These receptors are trimeric assemblies of individual P2X subunits.[3] In the CNS, P2X1 receptors are expressed on both neurons and glial cells, where they play a role in a variety of functions including neuromodulation and synaptic cotransmission.[2][4]

Activation of the P2X1 receptor by ATP leads to the rapid opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and subsequent cell membrane depolarization. [5] A hallmark of the P2X1 receptor is its rapid desensitization in the continued presence of ATP, typically within milliseconds, followed by a slow recovery period that can take several minutes.[1][6] This kinetic profile suggests a role in transient signaling events.

Quantitative Data: Ligand Affinities and Channel Kinetics

The pharmacological and biophysical properties of the P2X1 receptor have been characterized using various agonists and antagonists. The following tables summarize key quantitative data from studies on recombinant and native P2X1 receptors.

Table 1: Agonist Potencies at P2X1 Receptors

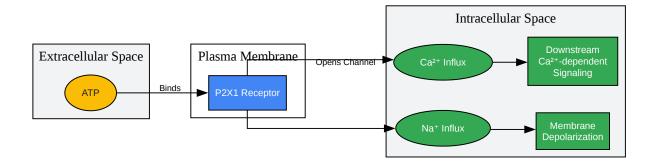
Agonist	Receptor Species/System	EC50	Reference(s)
ATP	Rat P2X1 (recombinant, Xenopus oocytes)	0.7 μΜ	[6]
ATP	Human Platelet P2X1	~1 µM	[5]
α, $β$ -methylene ATP ($α$, $β$ -meATP)	Human P2X1 (recombinant, HEK293)	99 nM	[7]
α ,β-methylene ATP (α ,β-meATP)	Rat Colon	2.7 μΜ	
α ,β-methylene ATP (α ,β-meATP)	Human Colon	4.4 μΜ	
2- Methylthioadenosine 5'-triphosphate (2- MeSATP)	P2X1	54 nM	

Table 2: Antagonist Potencies at P2X1 Receptors

Antagonist	Receptor Species/System	IC50	Reference(s)
NF449	Rat P2X1 (recombinant)	0.28 nM	[8]
NF449	Human P2X1 (recombinant, Xenopus oocytes)	0.05 nM	[9]
Suramin	Human P2X1 (recombinant, Xenopus oocytes)	~1 µM	[10]
PPADS	P2X1	1-2.6 μΜ	
TNP-ATP	P2X1	6 nM	
Ro 0437626	P2X1	3 μΜ	

Table 3: Kinetic Properties of P2X1 Receptors

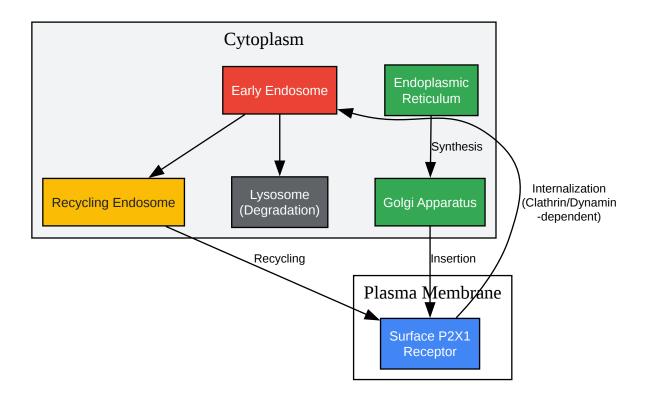
Property	Condition	Value	Reference(s)
Desensitization Time Constant	Recombinant rat P2X1	Milliseconds	[1]
Recovery from Desensitization Time Constant	Recombinant rat P2X1 (Xenopus oocytes)	11.6 ± 1.0 min	[6]
Recovery from Desensitization Time Constant	Nociceptor P2X-like current (transient)	~4 min	[11]
Recovery from Desensitization Time Constant	P2X1 expressed in oocytes	108 ± 7.4 s	[12]


Signaling Pathways and Cellular Functions

Activation of P2X1 receptors in the CNS initiates a cascade of events primarily driven by the influx of cations.

Primary Signaling Events

The immediate consequence of P2X1 receptor activation is the influx of Na⁺ and Ca²⁺, leading to membrane depolarization. The rise in intracellular Ca²⁺ acts as a crucial second messenger, triggering a variety of downstream cellular responses.


Click to download full resolution via product page

Caption: P2X1 receptor activation and primary signaling events.

Receptor Trafficking and Regulation

The cell surface expression and function of P2X1 receptors are tightly regulated by dynamic trafficking processes, including constitutive and agonist-induced internalization and recycling. This regulation is crucial for maintaining cellular responsiveness to ATP.

Click to download full resolution via product page

Caption: P2X1 receptor trafficking and regulation workflow.

Interacting proteins, particularly those of the cytoskeleton such as actin, play a significant role in modulating P2X1 receptor function and localization.[13]

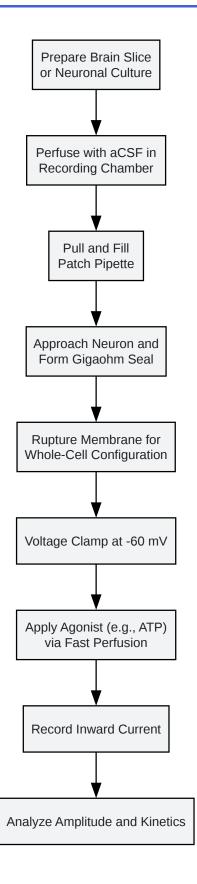
Experimental Protocols

This section provides detailed methodologies for key experiments used to study P2X1 receptors in the CNS.

Whole-Cell Patch-Clamp Recording of P2X1 Receptor Currents in CNS Neurons

This protocol is adapted for recording ATP-evoked currents from cultured neurons or neurons in acute brain slices.[14][15]

Solutions:



- Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Bubble with 95% O₂/5% CO₂.
- Intracellular Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

Procedure:

- Prepare brain slices (250-300 μm) or cultured neurons on coverslips.
- Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF at 1.5-2 mL/min.
- Pull glass micropipettes to a resistance of 3-7 M Ω when filled with intracellular solution.
- Establish a gigaohm seal (>1 $G\Omega$) on the membrane of a target neuron.
- Rupture the membrane patch to achieve the whole-cell configuration.
- Clamp the neuron at a holding potential of -60 mV.
- Apply ATP or specific P2X1 agonists (e.g., α,β-meATP) via a fast-perfusion system to evoke inward currents.
- Record and analyze the current amplitude, activation, and desensitization kinetics.
- To study antagonists, pre-apply the antagonist for a defined period before co-application with the agonist.

Click to download full resolution via product page

Caption: Workflow for whole-cell patch-clamp recording.

In Situ Hybridization for P2X1 Receptor mRNA in Brain Tissue

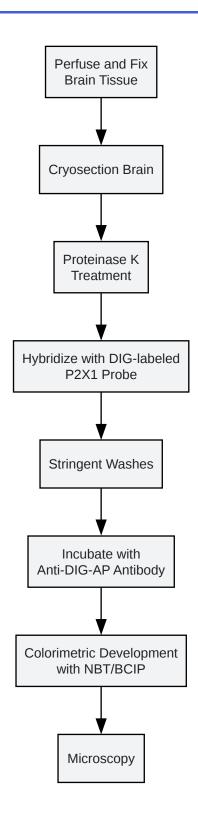
This protocol outlines the detection of P2X1 mRNA in fixed brain sections.[16][17][18]

Materials:

- 4% Paraformaldehyde (PFA) in PBS
- 30% Sucrose in PBS
- Cryostat
- SuperFrost Plus slides
- Proteinase K
- Hybridization buffer
- Digoxigenin (DIG)-labeled antisense P2X1 riboprobe
- Anti-DIG antibody conjugated to alkaline phosphatase (AP)
- NBT/BCIP substrate for colorimetric detection

Procedure:

- Perfuse the animal with PBS followed by 4% PFA.
- Post-fix the brain in 4% PFA overnight and then cryoprotect in 30% sucrose.
- Cut 14-20 µm thick coronal or sagittal sections on a cryostat and mount on slides.
- Treat sections with Proteinase K to improve probe penetration.
- Pre-hybridize the sections in hybridization buffer.
- Hybridize with the DIG-labeled P2X1 riboprobe overnight at 65°C.



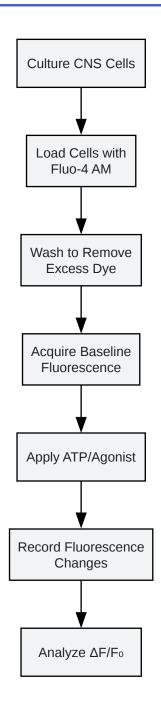
- Perform stringent washes to remove non-specifically bound probe.
- Incubate with an anti-DIG-AP antibody.
- Develop the signal with NBT/BCIP substrate until the desired color intensity is reached.
- Dehydrate and coverslip the slides for microscopy.

Click to download full resolution via product page

Caption: Workflow for in situ hybridization.

Calcium Imaging of P2X1 Receptor Activity in CNS Cells

This protocol allows for the visualization of changes in intracellular calcium concentration following P2X1 receptor activation.[19][20]


Materials:

- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS)
- Fluorescence microscope with a fast-acquisition camera

Procedure:

- Culture CNS neurons or astrocytes on glass-bottom dishes.
- Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in HBSS.
- Incubate the cells with the loading solution for 30-45 minutes at 37°C.
- Wash the cells with HBSS to remove excess dye.
- Mount the dish on the microscope stage and perfuse with HBSS.
- Acquire baseline fluorescence images.
- Apply ATP or a P2X1-specific agonist and continuously record fluorescence changes.
- Analyze the change in fluorescence intensity over time (ΔF/F₀) to quantify the calcium response.

Click to download full resolution via product page

Caption: Workflow for calcium imaging.

Role in CNS Pathophysiology and Therapeutic Potential

The P2X1 receptor has been implicated in a range of neurological and psychiatric conditions, making it a potential target for drug development.[2][3] Dysregulation of P2X1 receptor

signaling has been associated with neuroinflammation, neuropathic pain, and neurodegenerative diseases.[2] For instance, studies have shown altered P2X1 receptor mRNA expression in the brain following ischemic stroke.[21] Given its role in modulating neuronal activity and glial responses, targeting the P2X1 receptor with selective antagonists could offer novel therapeutic strategies for these disorders. However, the development of CNS-penetrant and highly selective P2X1 receptor modulators remains a key challenge.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Neuromodulation by extracellular ATP and P2X receptors in the CNS PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiopathological Roles of P2X Receptors in the Central Nervous System | Bentham Science [eurekaselect.com]
- 3. P2X1 and P2X2 receptors in the central nervous system as possible drug targets PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterogeneity of P2X receptors in sympathetic neurons: contribution of neuronal P2X1 receptors revealed using knockout mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P2X1 receptor and platelet function PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and Desensitization of the Recombinant P2X1 Receptor at Nanomolar ATP Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NF449, a novel picomolar potency antagonist at human P2X1 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis of selective antagonism of the P2X1 receptor for ATP by NF449 and suramin: contribution of basic amino acids in the cysteine-rich loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Desensitization, recovery and Ca(2+)-dependent modulation of ATP-gated P2X receptors in nociceptors PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Domains of P2X receptors involved in desensitization PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Human P2X1 Receptor-interacting Proteins Reveals a Role of the Cytoskeleton in Receptor Regulation PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Whole-cell Patch-clamp Recordings in Brain Slices PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Step-by-step in situ hybridization method for localizing gene expression changes in the brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Situ Hybridization on Brain Tissue | Springer Nature Experiments [experiments.springernature.com]
- 19. Confocal calcium imaging reveals an ionotropic P2 nucleotide receptor in the paranodal membrane of rat Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Temporal mRNA Expression of Purinergic P2 Receptors in the Brain Following Cerebral Ischemia and Reperfusion: Similarities and Distinct Variations Between Rats and Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [P2X Receptor-1 in the Central Nervous System: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b14758657#p2x-receptor-1-in-the-central-nervous-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com